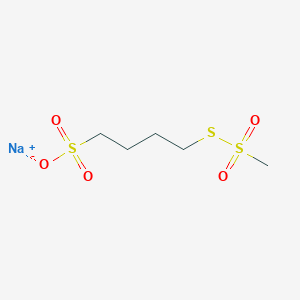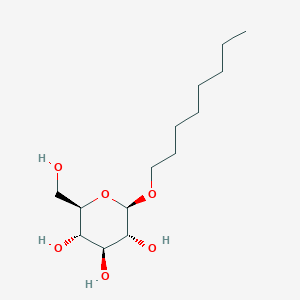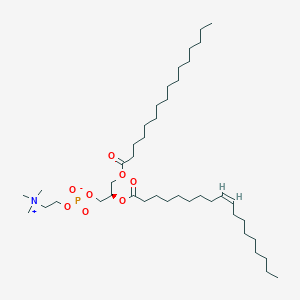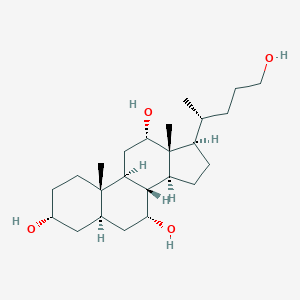
MTBs
Descripción general
Descripción
However, to address your request with the closest relevant information available, I'll provide an overview based on similar topics found in the literature, focusing on aspects like synthesis methods, molecular structure analysis, and chemical properties analysis of various compounds, which might be of interest:
Synthesis Analysis
Synthesis methods vary widely depending on the desired compound. For instance, a novel green synthesis strategy was proposed for the preparation of multitemplate molecularly imprinted biopolymers (mt-MIBP) for the efficient separation of B-family vitamins, showcasing the trend towards eco-friendly synthesis methods (A. Ostovan et al., 2018).
Molecular Structure Analysis
The molecular structure is crucial for understanding a compound's properties and functions. For example, the synthesis and analysis of La(4)FeSb(2)Q(10) (Q = S, Se) revealed a unique three-dimensional network, informing on the optical and magnetic properties of these compounds (Hua-Jun Zhao et al., 2009).
Chemical Reactions and Properties
The study of chemical reactions and properties is fundamental for the application and understanding of compounds. Research on metal complexes derived from tetradentate salicylaldimines, for example, delves into the formation of bi- and tri-nuclear complexes, their magnetic moments, and electrical conductivities, offering insights into the metal-ligand interactions (S. Gruber et al., 1968).
Physical Properties Analysis
The investigation of physical properties, such as thermal conductivities and electrical conductivities, is essential for the application of materials in technology. For instance, the synthesis and characterization of CuSbS2 employing a mechanical alloying technique highlighted its potential for applications due to its low thermal conductivity and interesting electrical properties (D. Hobbis et al., 2017).
Chemical Properties Analysis
Analyzing chemical properties, such as reactivity and stability, is crucial for both the development of new materials and the understanding of existing ones. Research on the catalysis by heteropoly compounds, for example, explores the synthesis of methyltert-butyl ether (MTBE) using heteropolyacids supported on silica, demonstrating the efficiency and selectivity of these catalysts (Sawami Shikata et al., 1997).
Aplicaciones Científicas De Investigación
Biogeoquímica
Los MTBs sintetizan biominerales en estructuras similares a orgánulos llamadas magnetosomas, que contienen cristales de dominio único de magnetita (Fe 3 O 4) o greigita (Fe 3 S 4). Estos magnetosomas de this compound muertos pueden conservarse en los sedimentos, llamados magnetosomas fósiles o magnetofósiles . En ciertas condiciones, los magnetofósiles son capaces de retener su remanencia durante millones de años . Esto explica el creciente interés en los MTB y los magnetofósiles en el paleomagnetismo y el magnetismo de rocas, y en un campo más amplio de la biogeoquímica .
Aplicaciones biomédicas
La alta biocompatibilidad de los magnetosomas permite su uso potencial en aplicaciones biomédicas, incluidas la resonancia magnética, la hipertermia, la administración de fármacos guiada magnéticamente y el análisis inmunomagnético .
Magnetogénesis
La magnetogénesis surge como un enfoque transformador para modular las vías de señalización celular mediante la aplicación estratégica de campos magnéticos y nanopartículas . Esta técnica aprovecha las propiedades únicas de las nanopartículas magnéticas (MNP) para inducir estímulos mecánicos o térmicos dentro de las células, facilitando la activación de proteínas mecano y termosensibles sin necesidad de interacciones tradicionales ligando-receptor .
Manipulación celular
La magnetogénesis se encuentra a la vanguardia de las tecnologías de manipulación celular, ofreciendo nuevas perspectivas sobre la señalización celular y abriendo nuevas vías para las intervenciones terapéuticas .
Medicina regenerativa
La magnetogénesis tiene una amplia aplicabilidad, desde dirigir la diferenciación de células madre hasta manipular la actividad neuronal y las respuestas inmunitarias, destacando su potencial en la medicina regenerativa .
Neurociencia
La magnetogénesis ofrece una alternativa no invasiva con la capacidad de penetración profunda en los tejidos y el potencial de dirigirse a un amplio espectro de procesos celulares, convirtiéndola en una herramienta prometedora en neurociencia .
Terapia contra el cáncer
La magnetogénesis se puede utilizar en la terapia contra el cáncer, donde las propiedades únicas de las MNP se pueden aprovechar para inducir estímulos mecánicos o térmicos dentro de las células, facilitando la activación de proteínas mecano y termosensibles
Propiedades
IUPAC Name |
sodium;4-methylsulfonylsulfanylbutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5S3.Na/c1-12(6,7)11-4-2-3-5-13(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQYBLTUMAEST-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399046 | |
| Record name | MTSBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
385398-78-7 | |
| Record name | MTSBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are multitumor sausage blocks (MTSBs) and how are they made?
A1: MTSBs are paraffin blocks containing multiple tissue samples, used in immunohistochemistry (IHC) to simultaneously stain and analyze different tissues under the same conditions. [] A simplified method involves obtaining tissue during gross specimen examination, processing it alongside routine surgical material, and storing paraffinized samples in cassettes. Thin strips are cut from these samples and combined by rolling them together with liquid paraffin, creating a "tissue log." Transverse sections of this log are then embedded in paraffin blocks to form the MTSB. []
Q2: What are the practical applications of MTSBs?
A2: MTSBs are valuable for:
- Simultaneous analysis: Comparing staining patterns across different tissues under identical conditions. []
- Quality control: Serving as internal controls in IHC, ensuring staining consistency and accuracy. []
Q3: How do MTSBs contribute to quality assurance in immunohistochemistry?
A3: By incorporating a variety of tissues into a single block, MTSBs provide internal positive and negative controls for IHC staining. This allows for direct comparison of staining patterns within the same experiment, ensuring consistent and reliable results. []
Q4: What is methylthiol:coenzyme M methyltransferase (MtsB) and what is its role in methanogenesis?
A4: MtsB is a key enzyme in methanogenic archaea, organisms that produce methane as a metabolic byproduct. It catalyzes the final step in methanogenesis, transferring a methyl group from methylthiol to coenzyme M, ultimately generating methane. []
Q5: How does MtsB interact with its partner protein, MtsA?
A5: MtsB forms a complex with MtsA, another enzyme involved in methanogenesis. [] MtsA first catalyzes the methylation of the corrinoid cofactor bound to MtsB, using methylthiol as the methyl donor. [] MtsA then demethylates the MtsB-bound corrinoid, transferring the methyl group to coenzyme M. [] This two-step process, mediated by the MtsA-MtsB complex, is essential for methane production.
Q6: What are the structural features of MtsB?
A6: MtsB shows homology to the cobalamin-binding fragment of methionine synthase from Escherichia coli. [] This suggests that MtsB binds a corrinoid cofactor, likely through a histidyl residue that coordinates with the cobalt ion. [] Further research is needed to fully characterize the three-dimensional structure of MtsB.
Q7: How is the expression of the mtsB gene regulated?
A7: In Methanosarcina barkeri, the mtsB gene is co-transcribed with the mtsA gene as a single mRNA molecule. [] This transcript is most abundant in cells grown on acetate, suggesting that mtsB expression is regulated in response to the available carbon source. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)










